molecular formula C14H14N2O2 B8448201 1-(4-Hydroxymethyl-phenyl)-3-phenylurea

1-(4-Hydroxymethyl-phenyl)-3-phenylurea

Cat. No. B8448201
M. Wt: 242.27 g/mol
InChI Key: WUYUMNCLAXOIFX-UHFFFAOYSA-N
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Description

1-(4-Hydroxymethyl-phenyl)-3-phenylurea is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxymethyl-phenyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxymethyl-phenyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Hydroxymethyl-phenyl)-3-phenylurea

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-3-phenylurea

InChI

InChI=1S/C14H14N2O2/c17-10-11-6-8-13(9-7-11)16-14(18)15-12-4-2-1-3-5-12/h1-9,17H,10H2,(H2,15,16,18)

InChI Key

WUYUMNCLAXOIFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3.75 g 4-aminobenzylalcohol and 3.3 ml isocyanato-benzene in 120 ml dichloromethane was stirred at 23° C. for 2 hours. Afterwards, the reaction mixture was filtered. The crystalline product was washed with diethylether. 6.82 g product was obtained which was used without further purification.
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3.75 g
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3.3 mL
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120 mL
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Synthesis routes and methods III

Procedure details

30.6 g (200 mmol) of 4-nitrobenzyl alcohol were hydrogenated over 1.0 g of palladium/carbon (10% strength; 50% water) in 500 ml of methyl tert-butyl ether. After the absorption of hydrogen was complete, the catalyst was filtered off. 24 g (200 mmol) of phenyl isocyanate were added to the filtrate at 15° C. with stirring in the course of 30 minutes. The precipitated solid was filtered off with suction and washed with methyl tert-butyl ether. Yield: 43 g (89%).
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30.6 g
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24 g
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500 mL
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1 g
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